molecular formula C13H13N5O5S2 B193995 Ceftizoxime CAS No. 68401-81-0

Ceftizoxime

カタログ番号: B193995
CAS番号: 68401-81-0
分子量: 383.4 g/mol
InChIキー: NNULBSISHYWZJU-LDYMZIIASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ceftizoxime is a third-generation cephalosporin antibiotic used to treat various bacterial infections. It is known for its broad-spectrum activity against both aerobic and anaerobic gram-positive and gram-negative organisms. Unlike other third-generation cephalosporins, this compound is resistant to hydrolysis by beta-lactamases, making it effective against beta-lactamase-producing bacteria .

化学反応の分析

Ceftizoxime undergoes various chemical reactions, including:

科学的研究の応用

Clinical Applications

Ceftizoxime is indicated for treating a wide array of bacterial infections, including:

  • Urinary Tract Infections : Effective against pathogens such as Escherichia coli and Klebsiella spp..
  • Respiratory Tract Infections : Utilized in cases involving organisms like Haemophilus influenzae and Staphylococcus aureus.
  • Skin and Soft Tissue Infections : Demonstrated effectiveness in treating various skin infections.
  • Intra-abdominal Infections : Employed in managing infections within the abdominal cavity.
  • Gynecological Infections : Used for pelvic inflammatory disease caused by Neisseria gonorrhoeae and other organisms.
  • Sepsis : Administered as part of treatment regimens for septic patients.
  • Surgical Prophylaxis : Given prior to surgical procedures to prevent infections.

Pharmacological Profile

This compound's pharmacokinetics are crucial for its clinical effectiveness. It can be administered intravenously or intramuscularly, allowing for flexibility based on the severity of the infection and patient condition. The drug is characterized by:

  • High Resistance to Beta-Lactamases : this compound exhibits strong resistance against various beta-lactamase enzymes produced by both gram-positive and gram-negative bacteria, enhancing its utility in treating resistant infections .
  • Rapid Urinary Excretion : Following administration, high urinary recovery rates have been observed, indicating efficient renal clearance .

Pediatric Applications

Clinical studies have highlighted the efficacy of this compound in pediatric populations. A study involving 18 children with various bacterial infections reported an overall effectiveness rate of 94%, with excellent clinical outcomes in several cases . The dosage ranged from 69 to 147 mg/kg administered intravenously, demonstrating its safety and efficacy in younger patients.

Case Studies

Several documented case studies illustrate the successful application of this compound in specific clinical scenarios:

StudyPatient DemographicsInfection TypeOutcome
Study 1Children (n=18)Respiratory infections, chronic bacteremia94% effectiveness; excellent in 4 cases
Study 2Adults (n=50)Postoperative infectionsLower peak serum levels correlated with infection rates
Study 3Pediatric meningitis casesBacterial meningitisEffective treatment with minimal side effects

作用機序

Ceftizoxime exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is crucial for bacterial cell wall integrity. As a result, the bacterial cell wall is weakened, leading to cell lysis and death . This compound is particularly effective against gram-negative pathogens due to its excellent beta-lactamase stability .

生物活性

Ceftizoxime is a third-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity, particularly against Gram-negative bacteria. It is characterized by its stability against beta-lactamases, making it effective in treating infections caused by resistant strains. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and recent advancements in its formulation.

This compound functions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) within the bacterial cell wall, disrupting the final stages of peptidoglycan synthesis. This action leads to cell lysis mediated by autolytic enzymes:

  • Binding to PBPs : this compound binds to PBPs 1A and 1B in Escherichia coli, inhibiting their function.
  • Resistance to Beta-Lactamases : The compound is highly resistant to hydrolysis by many beta-lactamases, allowing it to maintain efficacy against a variety of pathogens, including those producing these enzymes .

Pharmacokinetics

This compound is administered intravenously or intramuscularly and is not metabolized in the body. It is excreted unchanged via the kidneys within 24 hours. Key pharmacokinetic parameters include:

ParameterValue
Volume of Distribution15 - 28 L
Protein Binding30%
Half-LifeNot available
Route of EliminationRenal (unchanged)

Clinical Efficacy

This compound has demonstrated significant clinical efficacy across various types of infections. A multicenter clinical trial involving 1828 patients reported high success rates in treating infections:

  • Genitourinary Infections : 97% efficacy
  • Respiratory Tract Infections : 92% efficacy
  • Skin and Soft Tissue Infections : 97% efficacy
  • Meningitis : 100% efficacy
  • Neonatal Infections : 88-92% efficacy .

Case Studies

  • Meningitis Treatment : A study demonstrated that this compound was effective in treating bacterial meningitis in pediatric patients, achieving complete resolution of symptoms and negative cultures in all cases treated.
  • Complicated Urinary Tract Infections : In a cohort of immunocompromised patients, this compound showed a bacteriological clearance rate comparable to aminoglycosides but with a better safety profile regarding nephrotoxicity .

Antibacterial Spectrum

This compound exhibits a broad spectrum of activity against various pathogens:

  • Gram-Negative Bacteria : Highly active against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.
  • Gram-Positive Bacteria : Limited activity against staphylococci and enterococci; however, it remains effective against some strains in mixed infections.

The drug has shown limited effectiveness against Pseudomonas aeruginosa, which restricts its use as monotherapy for infections caused by this organism .

Recent Advances in Formulation

Recent research has focused on enhancing the delivery and effectiveness of this compound through novel formulations:

  • This compound-Loaded Nanoparticles : A study explored the use of pectin-based nanoparticles for delivering this compound. These formulations showed improved antibacterial activity against various strains, including Bacillus cereus and Pseudomonas aeruginosa, with sustained drug release profiles .

特性

Key on ui mechanism of action

Ceftizoxime is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens. It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae and Klebsiella pneumoniae. Ceftizoxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that ceftizoxime interferes with an autolysin inhibitor.

CAS番号

68401-81-0

分子式

C13H13N5O5S2

分子量

383.4 g/mol

IUPAC名

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/t8-,11-/m1/s1

InChIキー

NNULBSISHYWZJU-LDYMZIIASA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O

異性体SMILES

CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O

正規SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O

外観

Off-White to Pale Yellow Solid

melting_point

>230ºC

Key on ui other cas no.

68401-81-0

物理的記述

Solid

ピクトグラム

Irritant; Health Hazard

純度

> 95%

数量

Milligrams-Grams

関連するCAS

68401-82-1 (mono hydrochloride salt)

溶解性

2.29e-01 g/L

同義語

Cefizox
Ceftizoxime
Ceftizoxime Monosodium Salt
Ceftizoxime Sodium
FK 749
FK-749
FK749
FR 13749
FR-13749
FR13749
Monosodium Salt, Ceftizoxime
Salt, Ceftizoxime Monosodium
SK and F 88373 2
SK and F 88373-2
SK and F 883732
SKF 88373
SKF-88373
SKF88373
Sodium, Ceftizoxime

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceftizoxime
Reactant of Route 2
Ceftizoxime
Reactant of Route 3
Reactant of Route 3
Ceftizoxime
Reactant of Route 4
Reactant of Route 4
Ceftizoxime
Reactant of Route 5
Ceftizoxime
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ceftizoxime
Customer
Q & A

Q1: How does ceftizoxime exert its antibacterial effect?

A1: this compound, a third-generation cephalosporin antibiotic, functions by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), crucial enzymes involved in the final stages of peptidoglycan synthesis, ultimately leading to bacterial cell death. []

Q2: Does this compound's affinity for PBPs differ from its stereoisomer?

A2: Yes, research has shown that this compound exhibits a significantly higher affinity for PBPs compared to its stereoisomer, FR 14060. This difference in binding affinity translates to greater potency in inhibiting peptidoglycan polymerization and ultimately, superior antibacterial activity. []

Q3: Are there morphological changes in bacteria exposed to this compound?

A3: While both this compound and benzylpenicillin induce spheroplast formation in Bacteroides fragilis, this compound does so at higher concentrations. Additionally, this compound elicits a distinct morphological response not observed with other β-lactam antibiotics, highlighting its unique interaction with bacterial cells. []

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. It is advisable to consult a comprehensive chemical database or the drug's official monograph for this information.

Q5: How stable is this compound in the presence of β-lactamases compared to other β-lactams?

A5: this compound demonstrates remarkable stability against a broad range of β-lactamases, including extended-spectrum β-lactamases (ESBLs), particularly those of the CTX-M type. Its stability surpasses that of penicillins, cefazolin, and even some third-generation cephalosporins. []

Q6: Is this compound compatible with compound amino acid injection?

A6: Yes, research indicates that this compound sodium is compatible with compound amino acid injection. Combining these in a single infusion package can simplify administration and potentially enhance the stability and bioavailability of this compound. []

Q7: How is this compound metabolized and excreted?

A7: Studies in rats and dogs reveal that this compound undergoes minimal metabolic degradation. It is predominantly excreted unchanged in urine, with rapid urinary excretion observed in both species. []

Q8: How does renal function affect this compound pharmacokinetics?

A8: this compound clearance is directly correlated with creatinine clearance. In individuals with impaired renal function, this compound half-life is significantly prolonged, necessitating dosage adjustments based on the degree of renal impairment. []

Q9: What is the role of multidrug resistance-associated protein 4 (MRP4) in this compound disposition?

A9: MRP4 plays a role in the renal tubular secretion of this compound. Studies in Mrp4–/– mice demonstrated reduced urinary recovery and increased kidney-to-plasma concentration ratios for this compound, indicating MRP4's involvement in its elimination. []

Q10: Does the presence of mastitis in animals influence this compound pharmacokinetics?

A10: Yes, mastitis significantly alters the pharmacokinetic profile of this compound. Studies in goats and buffaloes with mastitis have shown altered distribution, prolonged elimination half-life, and extended persistence in milk compared to healthy animals. [, ]

Q11: Is this compound effective against anaerobic bacteria?

A11: While this compound demonstrates bactericidal activity against anaerobic bacteria, its efficacy varies. Combining this compound with metronidazole significantly enhances bactericidal titers against Bacteroides fragilis group organisms compared to this compound alone. []

Q12: How does this compound compare to other antibiotics for surgical prophylaxis?

A12: Clinical trials suggest that single-dose this compound is as effective as multiple-dose cefoxitin in preventing postoperative infections after hysterectomy. [] Additionally, this compound combined with metronidazole demonstrated comparable efficacy to gentamicin plus metronidazole in preventing infections after lower gastrointestinal surgery. []

Q13: Is this compound a suitable alternative to amikacin in neonatal sepsis treatment?

A13: A randomized clinical trial indicated that this compound, in combination with ampicillin, achieved similar treatment success rates compared to ampicillin plus amikacin for neonatal sepsis. These findings suggest this compound could be a viable alternative, potentially mitigating the risk of antibiotic resistance. []

Q14: What is the prevalence of resistance to third-generation cephalosporins like this compound?

A14: Resistance to third-generation cephalosporins, including this compound, is a growing concern. Studies on clinical isolates reveal variable resistance rates depending on the bacterial species and the specific antibiotic. Continuous monitoring of resistance patterns is crucial for guiding appropriate antibiotic selection. []

Q15: Can the use of beta-lactam antibiotics lead to vancomycin-resistant MRSA?

A15: Research suggests that exposure to beta-lactam antibiotics, including this compound, can potentially induce vancomycin resistance in MRSA strains possessing the capacity for this phenotype. This phenomenon, known as beta-lactam antibiotic-induced vancomycin-resistant MRSA (BIVR), highlights the complexity of antibiotic resistance development. []

Q16: Are there any reports of serious adverse reactions associated with this compound?

A17: While generally considered safe, a case report documented fatal hemolytic anemia in an elderly patient receiving this compound. The patient had impaired renal function and received a higher than recommended dose, highlighting the importance of appropriate dosing and monitoring for potential adverse events. []

Q17: What analytical techniques are used to quantify this compound?

A18: High-performance liquid chromatography (HPLC) is a commonly employed technique for the accurate and sensitive quantification of this compound in various matrices, including pharmaceutical formulations, serum, and milk. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。